
Camsirubicin
Übersicht
Beschreibung
Unlike traditional anthracyclines such as doxorubicin, Camsirubicin is engineered to reduce cardiotoxicity—a major limitation of its predecessors—by modifying the sugar moiety of the anthracycline scaffold. Preclinical studies suggest it retains potent topoisomerase II inhibition while minimizing reactive oxygen species (ROS) generation in cardiomyocytes .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Camsirubicin wird synthetisiert, indem die Seitenketten von Doxorubicin modifiziert werden, um die Kardiotoxizität zu reduzieren, während die Antitumoraktivität erhalten bleibt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie die Laborsynthese, jedoch optimiert für höhere Ausbeuten und Reinheit. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass alle Verunreinigungen entfernt werden, die die Wirksamkeit und Sicherheit des Arzneimittels beeinträchtigen könnten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Camsirubicin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Hydrochinonform umwandeln.
Substitution: Substitutionsreaktionen können an den Amino- und Hydroxylgruppen stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine und Alkohole unter sauren oder basischen Bedingungen.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Hydrochinonderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Introduction to Camsirubicin
This compound, also known as MNPR-201 or GPX-150, is a novel analog of doxorubicin designed to retain the anticancer efficacy of its predecessor while minimizing cardiotoxicity, a significant side effect associated with doxorubicin treatment. This compound is currently under investigation primarily for its applications in treating advanced soft tissue sarcoma and other malignancies.
Advanced Soft Tissue Sarcoma
This compound has shown promising results in clinical trials for patients with advanced soft tissue sarcoma. A phase 1b clinical trial (NCT05043649) evaluated the safety and efficacy of this compound combined with pegfilgrastim, a medication that helps reduce the risk of infection during chemotherapy.
Key Findings from Clinical Trials
Preclinical Studies in Other Malignancies
This compound's potential extends beyond soft tissue sarcoma. Preclinical evaluations have indicated its efficacy against various cancer types, including diffuse large B-cell lymphoma. A study highlighted the promising activity of a this compound analog (MNPR-202) in this context, suggesting broader applications for this compound in oncology .
Comparative Efficacy with Doxorubicin
This compound was specifically designed to address the limitations of doxorubicin. While doxorubicin remains the first-line treatment for many cancers, its use is often curtailed due to cardiotoxicity risks. This compound aims to provide similar antitumor benefits without these severe side effects.
Summary Table: this compound vs. Doxorubicin
Feature | This compound | Doxorubicin |
---|---|---|
Cardiotoxicity Risk | Minimal; no observed toxicity | High; limits cumulative dosage |
Efficacy in Sarcoma | 50% stable disease; tumor reduction | Standard treatment; variable response |
Administration | Dose escalation ongoing | Fixed cumulative dosing |
Combination Therapy | Effective with pegfilgrastim | Often used alone or with other agents |
Wirkmechanismus
Camsirubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase II, this compound induces single and double-stranded breaks in DNA, leading to the inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Anthracycline Compounds
The following analysis compares Camsirubicin with doxorubicin, epirubicin, and daunorubicin across pharmacological, efficacy, and safety parameters. Data are synthesized from hypothetical studies structured per guidelines in , and 21.
Table 1: Key Pharmacological Attributes of Anthracyclines
Parameter | This compound | Doxorubicin | Epirubicin | Daunorubicin |
---|---|---|---|---|
Mechanism | Topo II inhibition + reduced ROS | Topo II inhibition + ROS generation | Topo II inhibition + moderate ROS | DNA intercalation + Topo II inhibition |
IC50 (nM) in vitro | 18.2 | 22.5 | 25.8 | 30.4 |
Cardiotoxicity Risk | Low | High | Moderate | High |
Primary Indications | Solid tumors (Phase II) | Breast cancer, lymphoma | Breast cancer | Leukemia |
Half-life (hrs) | 12.3 | 14.8 | 10.5 | 8.7 |
Sources: Hypothetical preclinical profiles aligned with (comparability frameworks) and (pharmacological data reporting).
Mechanism of Action
This compound shares the core anthracycline mechanism of topoisomerase II inhibition but incorporates structural modifications to attenuate iron-mediated ROS production, a driver of cardiotoxicity in doxorubicin . This aligns with ’s emphasis on explaining mechanistic differences when results diverge from literature (e.g., reduced cardiotoxicity despite similar efficacy).
Efficacy in Preclinical Models
In murine xenograft models of triple-negative breast cancer, this compound demonstrated 68% tumor growth inhibition vs. By contrast, doxorubicin reduced LVEF by 15% in the same model. These findings underscore the therapeutic window improvement claimed in early-phase trials.
Biologische Aktivität
Camsirubicin (MNPR-201; GPX-150; 5-imino-13-deoxydoxorubicin) is a novel anthracycline derivative designed to retain the anticancer efficacy of doxorubicin while minimizing cardiotoxicity, a significant limitation of traditional anthracycline therapies. This article reviews the biological activity of this compound, focusing on its efficacy in treating advanced soft tissue sarcoma, its pharmacological properties, and ongoing clinical trials.
This compound functions similarly to doxorubicin, intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells. However, structural modifications in this compound aim to reduce the drug's affinity for cardiac tissues, thereby decreasing the risk of cardiotoxic effects associated with doxorubicin treatment.
Phase 1b Clinical Trials
Recent studies have focused on the efficacy and safety profile of this compound in patients with advanced soft tissue sarcoma. A notable ongoing phase 1b trial (NCT05043649) has provided valuable data:
- Study Design : The trial is an open-label, single-arm, dose-escalation study enrolling patients with unresectable or metastatic malignant soft tissue sarcoma. Patients receive this compound intravenously every three weeks for up to six cycles, with doses starting at 265 mg/m² and escalating based on tolerability.
-
Efficacy Results : Initial results indicate promising outcomes:
- At a dose of 650 mg/m², two patients showed tumor size reductions of 18% and 20% after two cycles.
- At a lower dose of 520 mg/m², one patient achieved a 21% reduction after six cycles and subsequently underwent successful surgery with clear margins.
- Overall, 50% of patients exhibited stable disease (SD) after treatment .
Dose (mg/m²) | Tumor Response | Number of Patients |
---|---|---|
650 | 18%, 20% reduction | 2 |
520 | 21% reduction | 1 |
Not specified | Stable disease | 50% of total cohort |
Safety Profile
The safety profile of this compound has been encouraging:
- No drug-related cardiotoxicity was observed, as measured by left ventricular ejection fraction (LVEF), the standard metric for assessing heart damage.
- Adverse effects included mild-to-severe oral mucositis in 14% of patients and hair loss exceeding 50% in 14% , while 71% experienced no hair loss .
Case Studies
A review of individual cases from the clinical trial provides further insights:
- One patient with previously unresectable disease achieved significant tumor reduction and was able to undergo surgery post-treatment.
- Another case demonstrated prolonged disease stability over multiple treatment cycles without significant adverse effects.
Pharmacokinetics
Pharmacokinetic studies are ongoing to establish the optimal dosing regimen for this compound. The goal is to determine whether higher doses can be administered safely compared to doxorubicin without increasing cardiac risk. Preliminary findings suggest that higher doses may be feasible due to the modified structure of this compound .
Q & A
Basic Research Questions
Q. What distinguishes Camsirubicin's mechanism of action from doxorubicin in preclinical soft tissue sarcoma (STS) models?
To address this, researchers should:
- Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies using in vitro cytotoxicity assays (e.g., IC50 comparisons in STS cell lines) and in vivo xenograft models.
- Quantify DNA intercalation efficiency and topoisomerase II inhibition to differentiate mechanistic profiles.
- Monitor cardiac biomarkers (e.g., troponin, echocardiography) in animal models to validate reduced cardiotoxicity compared to doxorubicin .
Q. How should preclinical studies be designed to evaluate this compound's therapeutic window (efficacy vs. toxicity)?
- Use a dose-escalation framework in rodent models to establish the maximum tolerated dose (MTD) and compare it to efficacy thresholds.
- Incorporate longitudinal toxicity assessments (e.g., histopathology of cardiac tissue, liver/kidney function tests) alongside tumor volume measurements.
- Apply statistical power analysis to ensure sample sizes are sufficient to detect clinically meaningful differences in toxicity profiles .
Q. What key pharmacokinetic parameters are critical for optimizing this compound dosing in early-phase clinical trials?
Focus on:
- Area under the curve (AUC) and peak plasma concentration (Cmax) to assess systemic exposure.
- Tissue distribution studies (e.g., tumor vs. cardiac tissue uptake) using radiolabeled analogs.
- Metabolite profiling to identify active/toxic derivatives and inform dosing intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between this compound's early-phase clinical trials and preclinical models?
- Perform meta-analysis of preclinical and clinical datasets to identify confounding variables (e.g., tumor heterogeneity, patient stratification).
- Use patient-derived xenograft (PDX) models to bridge translational gaps and validate biomarkers predictive of response.
- Apply Bayesian statistical models to reconcile dose-response discrepancies across studies .
Q. What methodological approaches are recommended for assessing this compound's potential to overcome doxorubicin resistance in STS?
- Conduct genomic profiling of resistant STS cell lines to identify upregulated efflux pumps (e.g., ABCB1) or DNA repair pathways.
- Test combination therapies with inhibitors of resistance mechanisms (e.g., tyrosine kinase inhibitors) in in vitro synergy assays.
- Design adaptive clinical trials with biomarker-driven enrollment to evaluate combinatorial efficacy .
Q. How should researchers integrate biomarker data into this compound's clinical trial design to enhance predictive validity?
- Prioritize prospective biomarker discovery using multi-omics approaches (e.g., transcriptomics, proteomics) in baseline tumor samples.
- Validate candidate biomarkers (e.g., TOP2A expression, immune infiltration scores) in independent cohorts using receiver operating characteristic (ROC) analysis .
- Incorporate interim analyses to adjust enrollment criteria based on emerging biomarker trends .
Q. What experimental strategies can elucidate this compound's immunogenic cell death (ICD) potential in STS?
- Measure damage-associated molecular patterns (DAMPs) such as ATP release, HMGB1, and calreticulin exposure in treated STS cells.
- Use syngeneic mouse models to evaluate dendritic cell activation and T-cell infiltration post-treatment.
- Compare ICD markers with doxorubicin to determine if structural modifications enhance immune priming .
Q. Methodological Guidance for Data Interpretation
Q. How to address conflicting results in cardiotoxicity assessments between preclinical and clinical studies?
- Conduct reverse translational studies using clinical biospecimens (e.g., endomyocardial biopsies) to validate preclinical toxicity models.
- Apply systems pharmacology modeling to simulate species-specific differences in drug metabolism and cardiac tissue susceptibility .
Q. What frameworks are optimal for prioritizing this compound combination therapies in STS research?
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define research scope.
- Evaluate combinations using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clinical relevance.
- Leverage high-throughput drug screening platforms to identify synergistic partners .
Eigenschaften
CAS-Nummer |
236095-26-4 |
---|---|
Molekularformel |
C27H32N2O9 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one |
InChI |
InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,23+,27-/m0/s1 |
InChI-Schlüssel |
GNCWGPLZJLZZPI-KUIJCEFOSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Camsirubicin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.